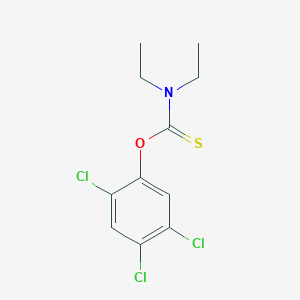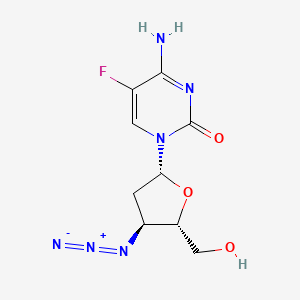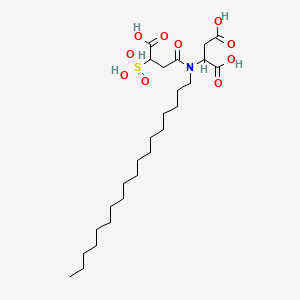
Avarol F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avarol is a sesquiterpene hydroquinone first isolated from the Mediterranean marine sponge Dysidea avara in 1974 . It is known for its unique rearranged drimane skeleton and has been the subject of extensive research due to its wide range of biological activities, including antitumor, antimicrobial, and antiviral properties .
Preparation Methods
Avarol is naturally biosynthesized by the marine sponge Dysidea avara. The synthetic preparation of Avarol involves several steps, including the coupling of isoprene units in the form of isopentenyl pyrophosphate (IPP) to give polyenyl pyrophosphates . The corresponding quinone, avarone, can be obtained by the oxidation of avarol
Chemical Reactions Analysis
Avarol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, avarol can be oxidized to form avarone . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include avarone and its derivatives .
Scientific Research Applications
Avarol has been extensively studied for its scientific research applications. In chemistry, it serves as a model compound for studying sesquiterpene hydroquinones. In biology and medicine, Avarol has shown significant antitumor activity against various cancer cell lines, including glioblastoma and colon cancer . It also exhibits antimicrobial activity against pathogenic bacteria associated with psoriasis and antiviral activity against the human immunodeficiency virus (HIV) . Additionally, Avarol has been investigated for its potential use in antifouling paints to prevent biofouling on marine structures .
Mechanism of Action
The mechanism of action of Avarol involves its ability to inhibit various biological targets. For example, Avarol inhibits the synthesis of glutamine transfer tRNA, which is crucial for the synthesis of viral protease required for HIV proliferation . It also inhibits cyclooxygenase and 5’-lipoxygenase, enzymes involved in inflammatory processes . The compound’s ability to penetrate the blood-brain barrier while showing low neurotoxicity makes it a promising candidate for further drug development .
Comparison with Similar Compounds
Avarol is unique among sesquiterpene hydroquinones due to its rearranged drimane skeleton. Similar compounds include avarone, which is the oxidized form of Avarol, and other sesquiterpene quinones like dysiherbol A . Compared to these compounds, Avarol exhibits a broader range of biological activities and lower toxicity, making it a more versatile compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
130203-72-4 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]benzene-1,2,4-triol |
InChI |
InChI=1S/C21H30O3/c1-13-6-5-7-18-20(13,3)11-10-14(2)21(18,4)12-15-16(22)8-9-17(23)19(15)24/h6,8-9,14,18,22-24H,5,7,10-12H2,1-4H3/t14-,18+,20+,21+/m0/s1 |
InChI Key |
RKQAGRNQCPPFNA-FEHMIHBQSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3O)O)O)CCC=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3O)O)O)CCC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


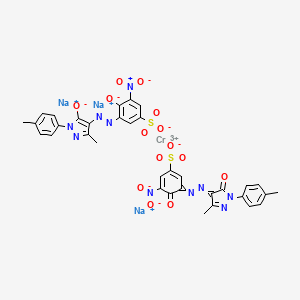

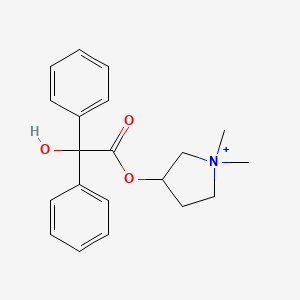
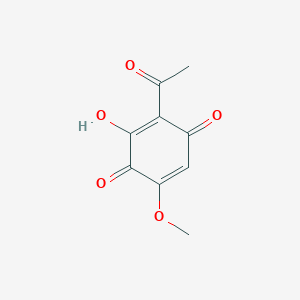
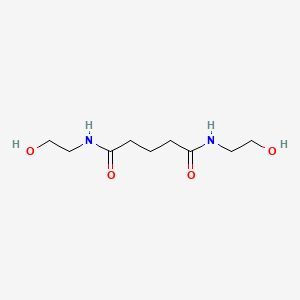

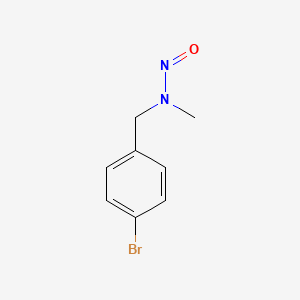

![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)
